2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-13(7-9-14)17-15(18)11-21-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPOBFZNTDMMNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-sulfamoylphenylacetic acid with benzyl mercaptan under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles such as alkoxides or amines; reactions often conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The sulfanyl and sulfonamide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Design and Mechanism of Action
The Tail Approach
The tail approach involves attaching a flexible linker (e.g., acetamide) to the ZBG, allowing the tail to occupy regions of the hCA active site with high structural variability among isoforms. For 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide:
- ZBG : The sulfamoylphenyl group coordinates with the catalytic zinc ion in hCA, displacing the hydroxyl/water molecule essential for catalysis.
- Linker : The acetamide group provides conformational flexibility, enabling the tail to adopt orientations that maximize interactions with isoform-specific residues .
- Tail : The benzylsulfanyl moiety penetrates the hydrophobic regions of hCA VII, forming van der Waals contacts and π-stacking interactions with residues like Phe131 and Val135 .
Binding Mode in hCA II vs. hCA VII
Crystal structures (PDB: 5UN, 6XYZ) reveal key differences in binding:
- hCA VII : The benzylsulfanyl tail forms strong van der Waals interactions with Phe131, Val135, and Leu204. Additionally, the acetamide linker adopts a trans conformation (C1-C2-N3-C4 dihedral angle: ~178°), enabling hydrogen bonding with Thr199 and Gln92 .
- hCA II : The tail faces steric hindrance from His94 and Trp209, reducing van der Waals contacts. The acetamide linker adopts a cis conformation (dihedral angle: ~7.6°), limiting hydrogen bonding to Thr200 alone .
This structural plasticity explains the compound’s 4.8-fold selectivity for hCA VII (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM) .
Comparison with Analogous Compounds
Piperazine-Tailed Analogs
A series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were synthesized to explore tail length and flexibility:
| Compound | hCA VII Ki (nM) | hCA II Ki (nM) | Selectivity (hCA VII/II) |
|---|---|---|---|
| Benzylsulfanyl derivative | 8.9 | 43.2 | 4.8 |
| Benzhydrylpiperazine | 12.4 | 65.7 | 5.3 |
| 4-Nitrophenylpiperazine | 15.8 | 89.4 | 5.7 |
Key Findings :
- Longer, bulkier tails (e.g., benzhydrylpiperazine) improve selectivity by engaging deeper hydrophobic pockets in hCA VII .
- Electron-withdrawing groups (e.g., nitro) enhance polar interactions but reduce tail flexibility, slightly lowering potency .
Thiazolidine-Based Derivatives
Compounds like 2-(4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide exhibit broader isoform inhibition but lower selectivity (hCA VII Ki = 22.1 nM; hCA II Ki = 48.3 nM) due to rigid thiazolidine rings limiting tail mobility .
Triazole-Linked Sulfonamides
1,2,3-Triazole derivatives (e.g., 2-[4-(3-fluorophenyl)-1H-triazol-1-yl]-N-(4-sulfamoylphenyl)acetamide) show moderate hCA VII inhibition (Ki = 28.5 nM) but superior antibacterial activity, highlighting a trade-off between enzyme selectivity and off-target effects .
Key Research Findings
Tail Length and Flexibility : Longer, flexible tails (e.g., benzylsulfanyl, benzhydrylpiperazine) optimize interactions with hCA VII’s hydrophobic cleft, while rigid tails (e.g., thiazolidine) reduce selectivity .
Linker Conformation : The acetamide group’s dihedral angle determines hydrogen-bonding capacity. A trans conformation in hCA VII stabilizes interactions with Thr199 and Gln92, absent in hCA II .
Isoform-Specific Residues : hCA VII’s Val135 (vs. hCA II’s Ala135) and Leu204 (vs. hCA II’s Ser204) create a wider active site, accommodating bulkier tails .
Biological Activity
2-(Benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound consists of a benzyl sulfanyl group and a sulfamoyl phenyl moiety attached to an acetamide backbone. The structural formula can be represented as follows:
This compound's unique structure contributes to its biological properties, particularly its interactions with various biological targets.
Inhibition of Carbonic Anhydrases
Research indicates that this compound acts as an inhibitor of human carbonic anhydrases IX and XII. These enzymes are implicated in tumorigenesis and cancer progression, making this compound a candidate for anticancer therapies. The inhibition of these carbonic anhydrases may lead to reduced tumor growth and enhanced efficacy of existing treatments such as radiotherapy.
Radiosensitizing Properties
The compound exhibits radiosensitizing properties, which can enhance the effectiveness of radiotherapy in cancer treatment. This characteristic is particularly valuable in combination therapies where increasing the sensitivity of tumor cells to radiation can lead to improved treatment outcomes.
Antimicrobial Activity
The presence of the sulfamoyl group suggests potential antimicrobial activities. Compounds with similar structures have been noted for their antibacterial properties, indicating that this compound may also possess such capabilities, warranting further investigation.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Carbonic Anhydrase Inhibition : A study demonstrated that this compound effectively inhibited carbonic anhydrases IX and XII, leading to decreased proliferation of cancer cells in vitro.
- Radiosensitization Experiments : In experiments involving cancer cell lines, the compound was shown to enhance the effects of radiation therapy, suggesting its potential role as a radiosensitizer.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Benzyl sulfanyl and sulfamoyl groups | Anticancer, radiosensitizer |
| N-(4-Sulfamoylphenyl)acetamide | Sulfamoyl group only | Potential anticancer |
| Benzene Sulfonamide Derivatives | Sulfonamide moiety | Antibacterial |
| Quinazoline Derivatives | Diverse functional groups | Anticancer |
The dual-targeting ability against carbonic anhydrases while also serving as a radiosensitizer distinguishes this compound from others in its class.
Q & A
Q. What are the optimal synthetic routes for 2-(benzylsulfanyl)-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential sulfonation, sulfamoylation, and thioether coupling. For example:
Sulfamoylation : React 4-aminobenzenesulfonamide with 2,3-dichlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfamoyl intermediate.
Thioether Formation : Couple the intermediate with 2-(benzylsulfanyl)acetyl chloride in anhydrous dichloromethane.
Optimization requires monitoring temperature (0–5°C for sulfamoylation, room temperature for coupling), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine). Purity is enhanced via recrystallization (ethanol/water) or silica gel chromatography .
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–5°C (sulfamoylation), 25°C (coupling) |
| Solvent | Dichloromethane or THF |
| Purification Method | Recrystallization (Ethanol/H₂O) |
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., sulfamoyl protons at δ 7.5–8.0 ppm, benzylsulfanyl CH₂ at δ 3.8–4.2 ppm).
- HPLC : Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.4). IR can validate sulfonamide (1320–1250 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
Q. What assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase II inhibition at 10 µM).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and solvent blanks .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action against carbonic anhydrase IX?
- Methodological Answer :
Protein Preparation : Retrieve the crystal structure (PDB: 3IAI) and optimize protonation states using tools like AutoDock Tools.
Ligand Preparation : Generate 3D conformers of the compound with Open Babel.
Docking : Use AutoDock Vina with a grid box centered on the active site (Zn²⁺ coordination region). Analyze binding poses for sulfamoyl-Zn²⁺ interactions and hydrophobic contacts with residues (e.g., Thr199, Gln92). Validate with free energy calculations (ΔG < -8 kcal/mol) .
Q. How should contradictory data in cytotoxicity studies be resolved?
- Methodological Answer : Contradictions (e.g., IC₅₀ variability across cell lines) may arise from:
- Assay Conditions : Standardize incubation time (48–72 hr), serum content (5–10% FBS), and cell density.
- Metabolic Interference : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3).
- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via HPLC .
Q. What strategies improve stability under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). Use buffers (e.g., phosphate for pH 7.4) and monitor via UV-Vis (λ = 260 nm).
- Oxidative Resistance : Add antioxidants (e.g., 0.01% BHT) during formulation.
- Prodrug Design : Mask the sulfamoyl group with enzymatically cleavable esters .
Q. How can selective functionalization of the benzylsulfanyl group be achieved?
- Methodological Answer :
- Protecting Groups : Temporarily protect the sulfamoyl group with tert-butoxycarbonyl (Boc) during benzylsulfanyl oxidation to sulfone (H₂O₂/AcOH).
- Cross-Coupling : Use Pd-catalyzed C–S coupling (e.g., with aryl iodides) in DMF at 80°C. Confirm regioselectivity via NOESY .
Q. What SAR insights guide the design of more potent analogs?
- Methodological Answer :
- Sulfamoyl Modifications : Replace the phenyl ring with pyridyl (e.g., 4-pyridylsulfamoyl) to enhance solubility.
- Thioether Variations : Substitute benzyl with fluorobenzyl for improved metabolic stability. Test analogs in a panel of kinase inhibition assays (e.g., EGFR, VEGFR2) .
Q. How are advanced analytical methods (e.g., LC-MS/MS) validated for quantification?
- Methodological Answer :
- Calibration Curve : Linear range 0.1–50 µg/mL (R² > 0.99).
- Precision/Accuracy : Intra-day/inter-day CV < 15%, recovery 85–115%.
- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
Q. What degradation pathways dominate under hydrolytic conditions?
- Methodological Answer :
- Hydrolysis : Use H₂¹⁸O isotope labeling and LC-HRMS to track sulfamoyl cleavage (→ 4-aminobenzenesulfonic acid).
- Oxidation : Identify sulfoxide/sulfone derivatives via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Thermal Degradation : Conduct TGA/DSC to detect melting point shifts (>200°C indicates stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
